

MeOSuc-Gly-Leu-Phe-AMC: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	MeOSuc-Gly-Leu-Phe-AMC	
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This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental applications of the fluorogenic peptide substrate, **MeOSuc-Gly-Leu-Phe-AMC**. Designed for researchers, scientists, and drug development professionals, this document offers a centralized resource for utilizing this tool in the study of proteasome activity.

Core Chemical Properties

MeOSuc-Gly-Leu-Phe-AMC is a synthetic peptide derivative widely used as a sensitive substrate for measuring the chymotrypsin-like activity of the proteasome, a key enzyme complex in cellular protein degradation. The following table summarizes its key chemical properties.



Property	Value	Source
CAS Number	201854-05-9	[1][2][3][4][5]
Molecular Formula	C32H38N4O9	[1]
Molecular Weight	622.67 g/mol	[1]
Alternate Molecular Weight	606.67 g/mol	[2][3]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO; Insoluble in water	
Storage Conditions	Store at -15°C to -20°C, protected from light and moisture.	[1]

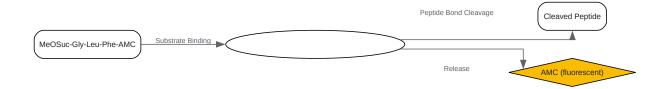
Note: Discrepancies in the molecular weight have been noted across different suppliers. Researchers should consult the certificate of analysis for their specific lot.

Mechanism of Action: A Fluorogenic Probe for Proteasome Activity

MeOSuc-Gly-Leu-Phe-AMC is a fluorogenic substrate designed to assay the chymotrypsin-like peptidase activity of the 20S proteasome. The peptide sequence, Gly-Leu-Phe, is recognized and cleaved by the chymotrypsin-like active site of the proteasome. This cleavage occurs at the C-terminal side of the phenylalanine residue, liberating the fluorescent molecule 7-amino-4-methylcoumarin (AMC).

Free AMC exhibits distinct fluorescence properties compared to the quenched state of the intact peptide. The released AMC can be excited at approximately 360-380 nm, with a corresponding emission maximum at 440-460 nm.[6] The rate of AMC release, measured by the increase in fluorescence intensity over time, is directly proportional to the chymotrypsin-like activity of the proteasome.





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Enzymatic cleavage of MeOSuc-Gly-Leu-Phe-AMC by the proteasome.

Experimental Protocols: Measuring Chymotrypsin-Like Proteasome Activity

The following protocol provides a general framework for a 96-well plate-based fluorometric assay to measure the chymotrypsin-like activity of the proteasome in cell lysates or with purified proteasome preparations. Optimization of buffer conditions, substrate concentration, and enzyme concentration may be required for specific experimental setups.

Materials and Reagents

- MeOSuc-Gly-Leu-Phe-AMC
- Dimethyl sulfoxide (DMSO)
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT, 1 mM ATP
- Cell lysis buffer (e.g., RIPA buffer)
- Proteasome inhibitor (e.g., MG132) for negative controls
- Purified proteasome or cell lysate containing active proteasomes
- Black, clear-bottom 96-well microplates
- Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm



Preparation of Reagents

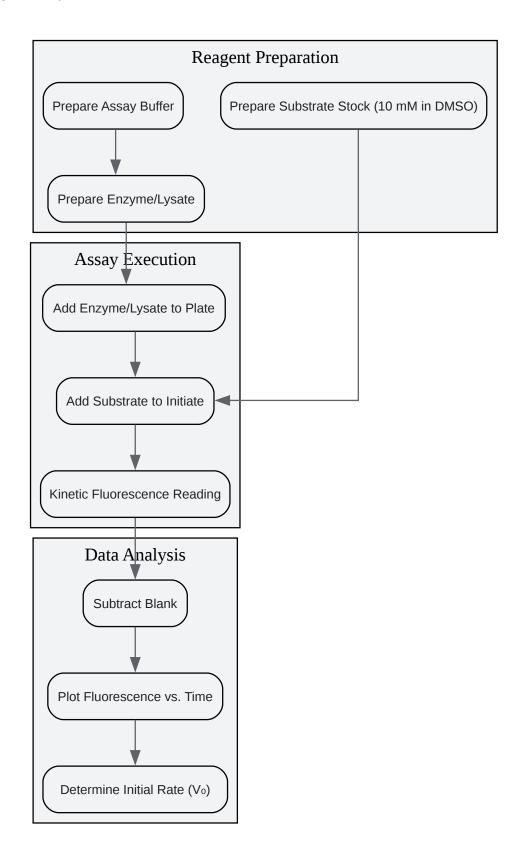
- Substrate Stock Solution (10 mM): Dissolve the appropriate amount of MeOSuc-Gly-Leu-Phe-AMC in anhydrous DMSO to a final concentration of 10 mM. Mix thoroughly by vortexing. Store the stock solution in aliquots at -20°C or -80°C, protected from light.
- Working Substrate Solution (2X): On the day of the experiment, dilute the 10 mM stock solution to the desired final working concentration (e.g., 100 μM for a final assay concentration of 50 μM) in Assay Buffer.
- Enzyme Preparation: Thaw purified proteasome or cell lysate on ice. Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). Dilute the enzyme preparation to the desired concentration in ice-cold Assay Buffer.

Assay Procedure

- Plate Setup: Add 50 μL of the diluted enzyme preparation (or cell lysate) to each well of a
 pre-chilled 96-well plate. For negative controls, pre-incubate the enzyme with a proteasome
 inhibitor (e.g., 10 μM MG132) for 30 minutes on ice before adding the substrate. Include
 wells with Assay Buffer only as a blank control.
- Initiate Reaction: Add 50 μL of the 2X Working Substrate Solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 μL.
- Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity kinetically over a desired time period (e.g., every 2 minutes for 30-60 minutes) with excitation at ~380 nm and emission at ~460 nm.
- Data Analysis:
 - Subtract the fluorescence readings of the blank wells from all other readings.
 - Plot the fluorescence intensity versus time for each sample.
 - \circ The initial rate of the reaction (V₀) can be determined from the linear portion of the curve.



 Proteasome activity can be expressed as the change in fluorescence units per minute per microgram of protein.





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A typical experimental workflow for a proteasome activity assay.

Applications in Research and Drug Development

MeOSuc-Gly-Leu-Phe-AMC is a valuable tool for:

- Basic Research: Investigating the role of the proteasome in various cellular processes, such as cell cycle regulation, signal transduction, and apoptosis.
- Drug Discovery: Screening for and characterizing novel proteasome inhibitors. Its use in high-throughput screening (HTS) campaigns allows for the rapid identification of potential therapeutic agents for diseases such as cancer and neurodegenerative disorders.
- Disease Modeling: Studying the dysregulation of proteasome activity in various pathological conditions.

Conclusion

MeOSuc-Gly-Leu-Phe-AMC serves as a robust and sensitive fluorogenic substrate for the specific measurement of chymotrypsin-like proteasome activity. Its well-defined chemical properties and straightforward application in enzymatic assays make it an indispensable tool for researchers in both academic and industrial settings. This guide provides the foundational knowledge required for the successful implementation of this substrate in a variety of research applications.

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